molecular formula C22H25N5O4S B2431023 ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 954003-95-3

ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2431023
CAS No.: 954003-95-3
M. Wt: 455.53
InChI Key: AJIPCLIBBYQOBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.53. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-31-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(32-15(3)23-19)18(24-27)16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPCLIBBYQOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)C)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews available literature on its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 418.52 g/mol. Its structure features a thiazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial agents.

Synthesis

The synthesis of thiazole derivatives has been extensively studied. For instance, a recent study demonstrated various synthetic pathways leading to the formation of thiazole-linked hybrids, which include this compound as a derivative. These pathways often involve heterocyclization and other organic reactions that enhance the biological activity of the resulting compounds .

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. This compound has shown effectiveness against various cancer cell lines:

  • In vitro studies have demonstrated significant cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and lung adenocarcinoma (A549) cells.
  • The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/mTOR .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus and Streptococcus pyogenes , with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • The thiazole scaffold contributes to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions in bacteria .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various thiazole derivatives, including the target compound. Results indicated that modifications at specific positions on the thiazole ring could enhance activity significantly, suggesting structure-activity relationships (SAR) that guide further development .
  • Toxicity Assessments : Acute toxicity studies revealed that while the compound is effective against cancer cells, it maintains a favorable safety profile in preliminary assessments, making it a candidate for further pharmacological evaluation .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may act by inhibiting key enzymes involved in cancer cell metabolism and proliferation, potentially leading to novel therapeutic strategies against resistant cancer types .

Comparative Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerHCT116, MCF-7Significant cytotoxicity ,
AntimicrobialS. aureus, S. pyogenesLow MIC values ,
Apoptosis InductionVarious cancer cellsInduction of apoptotic pathways ,

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate. Compounds featuring thiazolidinone structures have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For instance, thiazolidinone derivatives have been shown to inhibit protein/tyrosine kinases such as c-Met and CDK2, which are critical in cancer cell proliferation and survival .

Mechanism of Action
The anticancer activity is often attributed to the inhibition of specific enzymes, leading to reduced tumor growth and increased apoptosis in cancer cells. For example, certain thiazolidinone derivatives exhibited IC50 values as low as 0.24 µM against HepG2 liver cancer cells, indicating potent cytotoxic effects .

Antimicrobial Properties

Broad-spectrum Activity
Compounds related to this compound have also been investigated for their antimicrobial properties. Thiazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi. The structural features of these compounds facilitate interactions with microbial targets, leading to effective inhibition of growth .

Synthetic Methodologies

Innovative Synthesis Techniques
The synthesis of this compound involves advanced methodologies that enhance yield and purity. Techniques such as ultrasound-assisted synthesis and microwave irradiation have been employed to optimize reaction conditions, resulting in higher efficiency and reduced reaction times .

Case Studies and Research Findings

Study Findings Reference
Taherkhorsand et al.Developed a series of thiazolidinone derivatives with significant anticancer activity; demonstrated enzyme inhibition capabilities.
Bataille et al.Investigated PIM kinase inhibitors derived from thiazolidinones; showed promising results in leukemia cell lines.
Qi et al.Reported on multi-tyrosine kinase inhibitors with potent cytotoxic effects against lung carcinoma cells.

Chemical Reactions Analysis

Hydrolysis of Ester Group

The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid:

R-CO-OEt+H2ONaOH/LiOHR-COOH+EtOH\text{R-CO-OEt} + \text{H}_2\text{O} \xrightarrow{\text{NaOH/LiOH}} \text{R-COOH} + \text{EtOH}

This reaction is critical for modifying the compound’s solubility or reactivity .

Amidation

Amide formation from carboxylic acids involves coupling with amines using reagents like DCC or HATU:

R-COOH+H2N-R’DCC/HATUR-CONH-R’+H2O\text{R-COOH} + \text{H}_2\text{N-R'} \xrightarrow{\text{DCC/HATU}} \text{R-CONH-R'} + \text{H}_2\text{O}

This step could facilitate further functionalization .

Reduction of Carbonyl Groups

The ketone (4-oxo) group in the thiazolo-pyridazin ring may undergo reduction using LiAlH₄ or NaBH₄ to form secondary alcohols:

R-C=OLiAlH4R-CH2OH\text{R-C=O} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}

This reaction alters the compound’s pharmacological profile.

Piperazine Substitution

Nucleophilic substitution at piperazine’s nitrogen atoms may occur with alkylating agents (e.g., chloroacetyl chloride) under basic conditions:

Piperazine+Cl-CO-RK2CO3Piperazine-acylated derivative\text{Piperazine} + \text{Cl-CO-R} \xrightarrow{\text{K}_2\text{CO}_3} \text{Piperazine-acylated derivative}

This is consistent with methods for bis-piperazine derivatives .

Cyclization of Thiazolo-pyridazin Moiety

Formation of the thiazolo[4,5-d]pyridazin ring likely involves intramolecular cyclization of a nitrile and sulfur-containing precursor, facilitated by bases like NaOH or K₂CO₃ .

Acetyl Transfer

Acetylation of piperazine or other nucleophilic groups proceeds via nucleophilic attack on chloroacetyl derivatives:

Piperazine-NH+Cl-CO-RPiperazine-NH-CO-R+Cl\text{Piperazine-NH} + \text{Cl-CO-R} \rightarrow \text{Piperazine-NH-CO-R} + \text{Cl}^-

This is analogous to methods for synthesizing bis-piperazine derivatives .

Functional Group Reactivity

Functional Group Reaction Type Reagents/Conditions Outcome
Ethyl ester (COOEt)HydrolysisNaOH, H₂O, refluxCarboxylic acid (COOH)
Ketone (4-oxo)ReductionLiAlH₄, THFSecondary alcohol
Amide (CONH)AmidationDCC, HATU, amineModified amide derivatives
Piperazine (N)Alkylation/acylationChloroacetyl chloride, K₂CO₃Piperazine-acylated derivatives

Research Findings

  • Yield Optimization : Cyclization steps typically achieve 70–88% yields under reflux with sodium ethoxide .

  • Spectral Data : IR and NMR analyses confirm functional groups (e.g., NH₂ at ~10.19 ppm in DMSO) .

  • Biological Potential : Similar thiazolo-pyridazin derivatives exhibit anti-inflammatory or neuroprotective activity, suggesting potential for this compound.

Challenges and Considerations

  • Regioselectivity : Cyclization and substitution reactions require precise control to avoid side products.

  • Stability : The ester and amide groups may hydrolyze under basic or acidic conditions, impacting stability.

  • Scalability : Multi-step synthesis necessitates efficient purification techniques (e.g., recrystallization from DMF) .

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